![molecular formula C25H31N7O4 B14232823 N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide CAS No. 801297-79-0](/img/structure/B14232823.png)
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino acid residues and a hydrazinecarbonyl group. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common synthetic routes include:
Peptide Coupling Reactions: Using reagents like carbodiimides (e.g., EDC, DCC) to facilitate the formation of peptide bonds between amino acids.
Hydrazinecarbonyl Introduction: Incorporating the hydrazinecarbonyl group through reactions with hydrazine derivatives under controlled conditions.
Deprotection Steps: Removing protecting groups to yield the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing automated peptide synthesizers and large-scale reactors.
Analyse Chemischer Reaktionen
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially altering its functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify specific parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinecarbonyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino acid residues or the hydrazinecarbonyl group.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying peptide chemistry.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the development of novel materials and biochemical assays.
Wirkmechanismus
The mechanism of action of N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide can be compared to other peptide-based compounds, such as:
N-[(2S)-2-Ammonio-3-phenylpropanoyl]-L-phenylalanylglycyl-L-leucyl-L-methioninamide: Similar in structure but with different amino acid residues.
({N-[(2S)-2-Ammoniopropanoyl]-L-phenylalanyl}amino)acetate: Another peptide derivative with distinct functional groups.
The uniqueness of this compound lies in its specific combination of amino acids and the presence of the hydrazinecarbonyl group, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
801297-79-0 |
|---|---|
Molekularformel |
C25H31N7O4 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
(2S)-2-[[[(2S)-2-aminobutanoyl]amino]carbamoylamino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H31N7O4/c1-2-18(26)23(34)31-32-25(36)30-21(12-15-8-4-3-5-9-15)24(35)29-20(22(27)33)13-16-14-28-19-11-7-6-10-17(16)19/h3-11,14,18,20-21,28H,2,12-13,26H2,1H3,(H2,27,33)(H,29,35)(H,31,34)(H2,30,32,36)/t18-,20-,21-/m0/s1 |
InChI-Schlüssel |
YWHLURKOQARNNG-JBACZVJFSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)NNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N |
Kanonische SMILES |
CCC(C(=O)NNC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


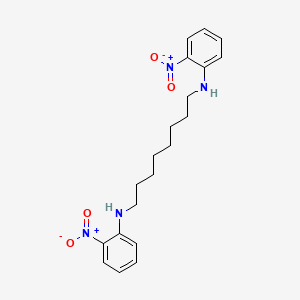
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)

![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
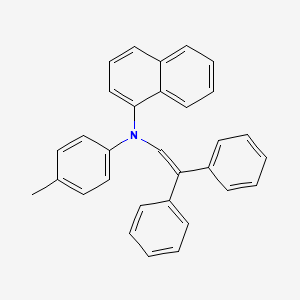
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
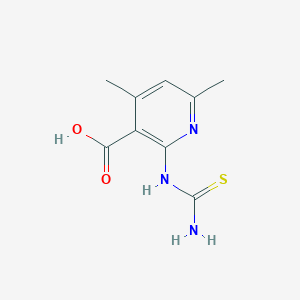
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
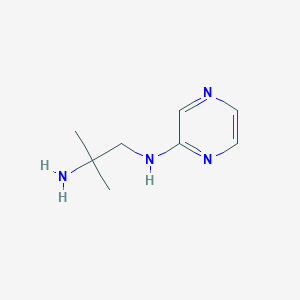
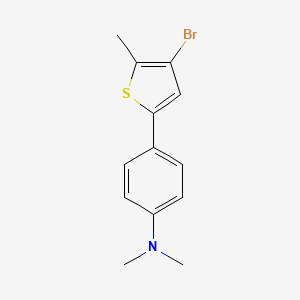
![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
